Filibuvir

Overview

Description

Sarsaponin is a steroidal glycoside compound primarily extracted from the roots of the sarsaparilla plant, which belongs to the genus Smilax. This compound is known for its potential medicinal properties, particularly in traditional medicine, where it has been used to treat various ailments such as skin diseases and joint pain .

Mechanism of Action

Target of Action

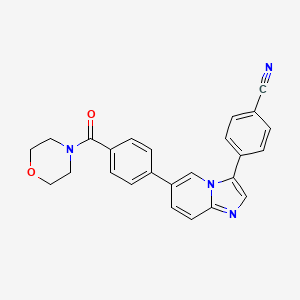

Filibuvir, also known as PF-00868554 or PF-868554, is a non-nucleoside inhibitor . The primary target of this compound is the Hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B) . This enzyme plays a crucial role in the replication of the HCV, making it an attractive target for antiviral drugs .

Mode of Action

This compound binds to the non-catalytic Thumb II allosteric pocket of the NS5B viral polymerase . This binding causes a decrease in viral RNA synthesis . The interaction between this compound and NS5B results in the inhibition of primer-dependent RNA synthesis, with either no or only modest effects on de novo-initiated RNA synthesis .

Biochemical Pathways

The binding of this compound to the NS5B polymerase affects the HCV replication pathway. By inhibiting the NS5B polymerase, this compound disrupts the replication of the viral RNA, thereby preventing the propagation of the virus .

Result of Action

The molecular effect of this compound’s action is the inhibition of the HCV RNA-dependent RNA polymerase, which leads to a decrease in viral RNA synthesis . On a cellular level, this results in the disruption of the HCV replication cycle, preventing the spread of the virus within the host .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of potential resistance mutations in the thumb II pocket of the NS5B polymerase can affect the effectiveness of this compound . The M423T substitution in the RNA polymerase has been identified as a resistance mutation, resulting in a significant loss in the binding affinity of the mutated enzyme to this compound

Biochemical Analysis

Biochemical Properties

Filibuvir plays a crucial role in inhibiting the replication of the hepatitis C virus by targeting the NS5B RNA-dependent RNA polymerase. This enzyme is essential for viral RNA synthesis. This compound binds to the non-catalytic Thumb II allosteric pocket of the NS5B polymerase, causing a decrease in viral RNA synthesis . The compound exhibits a mean IC50 of 0.019 μM against genotype 1 polymerases, indicating its potency and selectivity . This compound interacts with several biomolecules, including the NS5B polymerase and RNA, forming a complex that inhibits the enzyme’s activity .

Cellular Effects

This compound has been shown to inhibit the replication of the hepatitis C virus in cell-based replicon systems. It effectively reduces viral RNA levels in infected cells, leading to a decrease in viral load . The compound’s impact on cellular processes includes the inhibition of viral RNA synthesis, which is crucial for the virus’s replication cycle. This compound’s interaction with the NS5B polymerase disrupts the normal function of this enzyme, thereby inhibiting the virus’s ability to replicate .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the Thumb II allosteric pocket of the NS5B polymerase. This binding causes a conformational change in the enzyme, reducing its catalytic activity and preventing the synthesis of viral RNA . This compound’s inhibition of the NS5B polymerase is highly specific, and the compound has demonstrated potent antiviral activity against genotype 1 strains of the hepatitis C virus .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and efficacy over time. Studies have demonstrated that the compound maintains its inhibitory effects on the NS5B polymerase over extended periods . Resistance mutations, such as M423T, have been observed, which can reduce the compound’s efficacy . Long-term studies have indicated that this compound remains effective in reducing viral RNA levels, although the emergence of resistant strains may impact its long-term utility .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated dose-dependent antiviral activity. Higher doses of the compound result in greater reductions in viral RNA levels . At high doses, this compound may exhibit toxic or adverse effects, including liver toxicity and other off-target effects . The optimal dosage for achieving maximum antiviral activity while minimizing adverse effects is a critical consideration in the development of this compound-based therapies .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes biotransformation by hepatic enzymes . The compound’s metabolic pathways involve the formation of various metabolites, which are subsequently excreted. This compound’s interaction with hepatic enzymes and cofactors plays a significant role in its pharmacokinetics and overall efficacy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound’s oral bioavailability and pharmacokinetic profile indicate efficient absorption and distribution . This compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with the NS5B polymerase . The compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell, ensuring its effective inhibition of viral RNA synthesis . This compound’s localization within the cytoplasm is crucial for its antiviral activity, as it allows the compound to effectively inhibit the replication of the hepatitis C virus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sarsaponin involves several steps, typically starting from simpler steroidal precursors. The process often includes glycosylation reactions, where sugar moieties are attached to the steroid backbone. These reactions require specific catalysts and conditions, such as the use of Lewis acids or enzymes to facilitate the glycosylation process.

Industrial Production Methods

Industrial production of sarsaponin generally involves the extraction from natural sources, particularly the roots of the sarsaparilla plant. The extraction process includes:

Harvesting and Drying: The roots are harvested and dried to reduce moisture content.

Grinding and Extraction: The dried roots are ground into a fine powder and subjected to solvent extraction using solvents like ethanol or methanol.

Purification: The crude extract is purified using techniques such as column chromatography to isolate sarsaponin.

Chemical Reactions Analysis

Types of Reactions

Sarsaponin undergoes various chemical reactions, including:

Oxidation: Sarsaponin can be oxidized to form different derivatives, which may have altered biological activities.

Reduction: Reduction reactions can modify the steroidal backbone, potentially leading to new compounds with different properties.

Substitution: Substitution reactions, particularly at the glycosidic linkage, can produce analogs of sarsaponin.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used in substitution reactions, often under acidic or basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of sarsaponin, each with potentially unique biological activities.

Scientific Research Applications

Chemistry

In chemistry, sarsaponin is used as a starting material for the synthesis of other steroidal compounds. Its unique structure makes it a valuable compound for studying glycosylation reactions and the synthesis of glycosides.

Biology

Biologically, sarsaponin has been shown to exhibit anti-inflammatory and antimicrobial properties. It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, sarsaponin is investigated for its potential to treat conditions such as psoriasis, arthritis, and other inflammatory diseases. Its ability to bind to endotoxins and reduce inflammation makes it a promising candidate for drug development .

Industry

Industrially, sarsaponin is used in the formulation of cosmetics and personal care products due to its surfactant properties. It is also explored for its potential use in agricultural applications as a natural pesticide.

Comparison with Similar Compounds

Similar Compounds

Diosgenin: Another steroidal saponin with similar anti-inflammatory and antimicrobial properties.

Ginsenosides: Found in ginseng, these compounds also exhibit anti-inflammatory and immune-modulating effects.

Quillaja Saponins: Extracted from the bark of the Quillaja saponaria tree, these saponins are used as adjuvants in vaccines and have surfactant properties.

Uniqueness

Sarsaponin is unique due to its specific glycosidic structure and its ability to bind endotoxins effectively. This property makes it particularly useful in treating inflammatory conditions and differentiates it from other similar compounds.

Properties

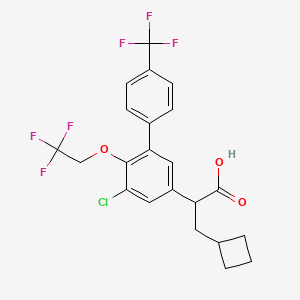

IUPAC Name |

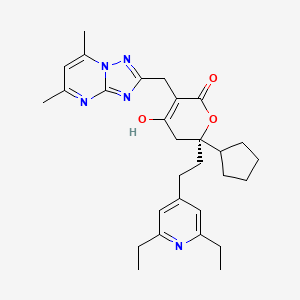

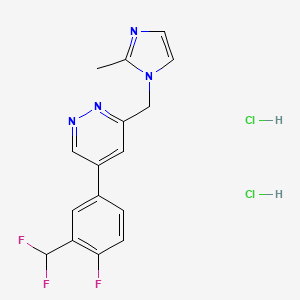

(2R)-2-cyclopentyl-2-[2-(2,6-diethylpyridin-4-yl)ethyl]-5-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-3H-pyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37N5O3/c1-5-22-14-20(15-23(6-2)31-22)11-12-29(21-9-7-8-10-21)17-25(35)24(27(36)37-29)16-26-32-28-30-18(3)13-19(4)34(28)33-26/h13-15,21,35H,5-12,16-17H2,1-4H3/t29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVAPEZTBDBAPI-GDLZYMKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=N1)CC)CCC2(CC(=C(C(=O)O2)CC3=NN4C(=CC(=NC4=N3)C)C)O)C5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC(=CC(=N1)CC)CC[C@@]2(CC(=C(C(=O)O2)CC3=NN4C(=CC(=NC4=N3)C)C)O)C5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601007768 | |

| Record name | Filibuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877130-28-4 | |

| Record name | Filibuvir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877130-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Filibuvir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877130284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Filibuvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11878 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Filibuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FILIBUVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/198J479Y2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary target of Filibuvir and how does it exert its antiviral activity?

A1: this compound specifically targets the hepatitis C virus (HCV) nonstructural protein 5B (NS5B), which is the RNA-dependent RNA polymerase essential for viral replication. [, ] It acts as a non-nucleoside inhibitor, binding to the thumb II allosteric pocket of NS5B. [, , , ] This binding interferes with the enzyme's ability to transition from initiation to elongation during RNA synthesis, effectively inhibiting viral replication. []

Q2: Does this compound affect both de novo and primer-dependent RNA synthesis by HCV NS5B polymerase?

A2: Research shows that this compound preferentially inhibits primer-dependent RNA synthesis while having minimal to no impact on de novo-initiated RNA synthesis. [, ] Interestingly, at higher concentrations, it might even enhance de novo activity. []

Q3: How does the interaction of this compound with NS5B compare to that of NS5A domain 2?

A3: Both this compound and the intrinsically disordered domain 2 of NS5A (NS5A-D2) bind to NS5B and induce long-range conformational changes in the polymerase. [] These changes affect RNA binding and overall polymerase activity. Notably, this compound binding hinders the interaction of NS5B with both NS5A-D2 and RNA. []

Q4: What is the molecular formula and weight of this compound?

A4: While these specific details aren't explicitly provided in the provided abstracts, the synthesis process and structural modifications of this compound are discussed in detail in references 6, 10, and 19. These papers would be the most relevant starting point for finding the molecular formula and weight information.

Q5: What is the efficacy of this compound in inhibiting HCV replication in laboratory settings?

A6: this compound demonstrates potent dose-dependent inhibition of HCV genotype 1 replication in cell-based replicon systems. [, ] It achieves significant reductions in HCV RNA levels in both treatment-naïve and treatment-experienced patients. []

Q6: Has this compound been tested in combination with other anti-HCV agents?

A7: Yes, this compound has shown synergistic antiviral effects when combined with other direct-acting antivirals targeting different HCV proteins like NS3 protease, NS5A, and alternative NS5B binding sites. [, ] It also exhibited additive activity with interferon or ribavirin. []

Q7: What are the primary mechanisms of resistance observed against this compound?

A9: The most common resistance mechanism involves mutations in the NS5B polymerase, particularly at amino acid position M423. [] Substitutions like M423I/T/V significantly reduce this compound susceptibility. [, ] While less frequent, mutations at R422 and M426 also contribute to resistance. []

Q8: Does cross-resistance occur between this compound and other HCV NS5B inhibitors?

A10: Yes, cross-resistance is observed between this compound and other thumb site II inhibitors like Lomibuvir. [] The M423T mutation, commonly selected by both drugs, contributes to this cross-resistance. [, ]

Q9: What is known about the pharmacokinetic profile of this compound?

A11: this compound demonstrates good oral bioavailability and a pharmacokinetic profile suitable for twice-daily dosing in humans. [] Studies in various animal models (rat, dog, monkey) predict favorable pharmacokinetics in humans. []

Q10: What is the safety and tolerability profile of this compound in clinical trials?

A12: this compound has been generally well-tolerated in clinical trials, with most adverse events being mild to moderate in severity. [] No serious adverse events or deaths have been reported in association with this compound administration. []

Q11: Are there any specific strategies being explored for targeted delivery of this compound?

A13: While the provided abstracts don't discuss specific drug delivery strategies, the research primarily focuses on optimizing this compound's structure and formulation to improve its bioavailability and efficacy. [, , ]

Q12: Is there any information available regarding the environmental impact and degradation of this compound?

A12: The environmental impact of this compound isn't addressed in the provided abstracts.

Q13: What are the potential alternatives or substitutes for this compound in HCV treatment?

A17: The research landscape for HCV treatment is constantly evolving. Several other direct-acting antivirals targeting different HCV proteins, like NS3/4A protease, NS5A, and other NS5B binding sites, are being investigated as potential alternatives to this compound. []

Q14: What research infrastructure and resources are crucial for advancing this compound research and development?

A14: Essential resources include access to:

Q15: What are the key historical milestones in the development of this compound?

A19: While specific milestones aren't outlined, the research highlights the progression of this compound from preclinical studies to Phase II clinical trials. [] The identification of resistance mutations and the exploration of combination therapies are notable developments in its research trajectory.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

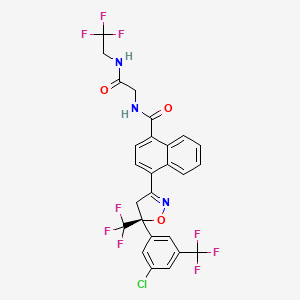

![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-naphthalen-2-ylethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(3-amino-3-oxopropyl)carbamate](/img/structure/B607395.png)